Terpineol, natural

Descripción

Definition and Chemical Classification of Terpineol Isomers

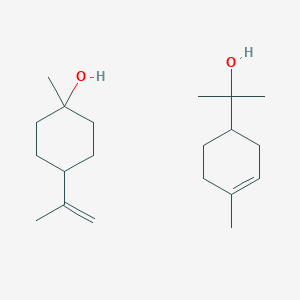

Terpineol belongs to the monoterpenoid class of organic compounds, characterized by a 10-carbon skeleton derived from two isoprene units. It exists as several structural isomers, primarily α-, β-, γ-terpineol, and terpinen-4-ol, each distinguished by the position of the hydroxyl group and double bond within the p-menthane framework. α-Terpineol, the most prevalent isomer, features a hydroxyl group at the C8 position and a double bond between C1 and C2, conferring a lilac-like aroma. β- and γ-terpineol isomers differ in double bond placement (C2–C3 and C3–C4, respectively), while terpinen-4-ol, a commercially significant isomer, has its hydroxyl group at C4.

Table 1: Key Properties of Terpineol Isomers

The stereochemical complexity of terpineol is further exemplified by its enantiomers. (+)-α-Terpineol, isolated from petitgrain oil, and (−)-α-Terpineol, derived from pine oil, exhibit distinct optical rotations but share similar industrial applications. Commercial terpineol is often a racemic mixture synthesized via acid-catalyzed hydration of α-pinene or limonene, yielding α-terpineol as the primary product.

Historical Context of Terpineol Discovery and Isolation

The isolation of terpineol dates to the early 20th century, marked by seminal work from German chemists H. Waldbaum and O. Hüthig, who first identified (+)-α-terpineol in petitgrain oil in 1903. J.E. Teeple’s 1907 isolation of the (−)-enantiomer from long-leaf pine oil underscored the compound’s natural diversity. Industrial production began in tandem with the perfume industry’s growth, leveraging terpineol’s pleasant aroma for cosmetics and fragrances.

Advancements in synthetic chemistry during the mid-20th century enabled large-scale production via α-pinene hydration, a process optimized for cost-efficiency and yield. Today, terpineol’s applications span pharmaceuticals, agrochemicals, and food flavoring, driven by its biocompatibility and low toxicity.

Ecological Roles of Terpineol in Plant Defense and Pollinator Interactions

Terpineol serves as a linchpin in plant ecological strategies, functioning as both a defense metabolite and a pollinator attractant. Recent studies reveal its role in systemic acquired resistance (SAR), where plants emit α-terpineol to deter pathogens. For instance, tomato plants infected with Pseudomonas syringae upregulate α-terpineol synthesis, which induces stomatal closure in neighboring plants, effectively blocking bacterial entry. This "aroma of resistance" highlights terpineol’s role as a volatile organic compound (VOC) in interplant communication.

In addition to pathogen defense, terpineol exhibits insecticidal properties. Its application disrupts the nervous systems of herbivorous insects, reducing feeding and oviposition. Conversely, terpineol’s floral scent attracts pollinators such as bees and butterflies, enhancing reproductive success in species like Narcissus and Freesia. This dual role—repelling antagonists while attracting mutualists—exemplifies terpineol’s ecological versatility.

Mechanisms of Action in Plant-Microbe Interactions

- Antimicrobial Activity : α-Terpineol disrupts microbial cell membranes via hydrophobic interactions, compromising integrity and inducing leakage.

- Signal Transduction : Volatile emission activates defense-related genes (e.g., PR1, PDF1.2) in adjacent plants, priming them for pathogen attack.

- Symbiotic Relationships : In mycorrhizal associations, terpineol modulates fungal growth, optimizing nutrient exchange without eliciting host immune responses.

Propiedades

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;9,11H,1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGABGZGUMNDCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O.CC(=C)C1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Process Overview

In steam distillation, plant material (e.g., pine needles or laurel fruits) is exposed to pressurized steam, which vaporizes terpineol and other volatile compounds. The vapor mixture is then condensed and separated into aqueous and organic phases. Terpineol, being sparingly soluble in water, partitions into the organic layer, which is further purified via fractional distillation.

Key Parameters:

-

Temperature : 100–150°C (prevents thermal degradation of terpineol).

-

Steam Pressure : 1–2 atm (optimizes vaporization efficiency).

A study on pine oil extraction reported a terpineol yield of 0.6–10% depending on the plant source and distillation conditions. For instance, laurel fruits yielded 0.6–10% essential oil, with terpineol constituting 15–20% of the oil.

Solvent Extraction

Solvent extraction is employed for terpineol-rich plants where steam distillation may degrade heat-sensitive compounds. This method uses organic solvents like ethanol or hexane to dissolve terpineol from crushed plant material.

Optimization of Solvent Systems

A critical factor in solvent extraction is the choice of solvent, which affects yield and purity. Ethanol (70–90% concentration) is preferred due to its ability to penetrate plant cell walls and dissolve terpineol efficiently. Post-extraction, the solvent is evaporated under reduced pressure, leaving behind a crude terpineol mixture. Further purification involves chromatography or recrystallization.

Performance Metrics:

-

Yield : 5–12% (higher than steam distillation in some cases).

-

Purity : 85–90% after initial extraction, reaching >95% post-purification.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has emerged as a high-efficiency, eco-friendly alternative for terpineol extraction. SC-CO₂ operates at critical conditions (31°C, 73 atm), enabling selective extraction without residual solvents.

Industrial-Scale SFE Workflow

In a laurel extract study, SC-CO₂ extraction at 250 bar and 40°C achieved a terpineol yield of 2.54% —significantly higher than conventional methods. The process involves:

Comparative Data:

| Pressure (bar) | Temperature (°C) | CO₂ Flow Rate (dm³/min) | Yield (%) |

|---|---|---|---|

| 100 | 40 | 1.629 | 1.37 |

| 100 | 60 | 1.629 | 0.68 |

| 250 | 40 | 1.629 | 2.54 |

This table highlights the direct correlation between pressure and yield in SFE.

Enzymatic and Biocatalytic Methods

Recent advances explore enzymatic hydrolysis of terpinene precursors (e.g., limonene) to produce terpineol under mild conditions. Although less common in industrial settings, this method offers high selectivity and avoids harsh chemicals.

Case Study: Limonene Conversion

A two-step cascade reaction starting with limonene and trifluoroacetic acid achieved 97% conversion to α-terpineol, followed by basic hydrolysis to yield terpineol with 81% selectivity . While this method is synthetic, it mirrors natural biosynthetic pathways and aligns with green chemistry principles.

Comparative Analysis of Extraction Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Steam Distillation | 0.6–10 | 70–85 | Moderate | Low (water/energy use) |

| Solvent Extraction | 5–12 | 85–95 | High | Moderate (solvent waste) |

| SFE | 2.5–5 | 90–98 | High | Low (CO₂ recycling) |

| Enzymatic Conversion | 80–97 | 95–99 | Very High | Very Low |

SFE balances yield and sustainability, whereas enzymatic methods excel in selectivity but remain cost-prohibitive for large-scale production .

Análisis De Reacciones Químicas

Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Reduction: Terpineol can be reduced to produce dihydroterpineol using reducing agents like sodium borohydride.

Substitution: Terpineol can undergo substitution reactions to form esters, ethers, and other derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

α-Terpineol exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated its ability to enhance the activity of superoxide dismutase (SOD) while reducing malondialdehyde (MDA) levels in models of oxidative stress, such as Alzheimer's disease (AD) models in rats .

Table 1: Antioxidant Effects of α-Terpineol

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Rat AD Model | 100 mg/kg | Increased SOD levels; decreased MDA levels | |

| In vitro | N/A | Potent inhibition of superoxide production |

Anticancer Activity

Research indicates that α-terpineol possesses anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines, including human erythroleukemic cells. The compound's mechanism involves the modulation of cell cycle progression and induction of apoptosis .

Table 2: Anticancer Effects of α-Terpineol

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Erythroleukemic Cells | Induces apoptosis; inhibits proliferation | |

| Breast Cancer Cells | Modulates cell cycle |

Neuroprotective Effects

Recent studies have highlighted α-terpineol's neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to improve memory and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent for cognitive impairments .

Applications in Pharmaceuticals

α-Terpineol is increasingly utilized in the pharmaceutical industry due to its diverse biological activities. Its applications include:

- Anticonvulsant : Demonstrated effectiveness in reducing seizure activity in animal models .

- Anti-inflammatory : Exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Antimicrobial : Effective against various bacterial strains, making it a candidate for developing natural antimicrobial agents .

Table 3: Pharmaceutical Applications of α-Terpineol

| Application | Effectiveness | Reference |

|---|---|---|

| Anticonvulsant | Reduces seizure activity | |

| Anti-inflammatory | Inhibits cytokines | |

| Antimicrobial | Effective against bacteria |

Cosmetics and Fragrances

Due to its pleasant scent reminiscent of lilac, α-terpineol is widely used in the cosmetics and fragrance industries. It serves as a key ingredient in perfumes, soaps, and other scented products. Its role as a skin penetration enhancer also adds value to topical formulations .

Food Industry

In the food sector, α-terpineol is employed as a flavoring agent due to its aromatic properties. Its safety profile makes it suitable for use in food products .

Agricultural Applications

α-Terpineol has demonstrated insecticidal properties, making it useful in pest control formulations. Its efficacy against various insect pests highlights its potential as a natural pesticide alternative .

Table 4: Agricultural Applications of α-Terpineol

Case Study 1: Alzheimer's Disease Model

A study investigated the effects of α-terpineol on memory improvement and amyloid plaque reduction in an AD rat model. The results indicated significant improvements in memory retention and biochemical markers associated with oxidative stress .

Case Study 2: Antimicrobial Activity

Research demonstrated that α-terpineol exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of terpineol involves its interaction with various molecular targets and pathways. For example, terpineol has been shown to disrupt bacterial cell membranes, leading to increased membrane permeability and cell death . It also interacts with membrane proteins and affects cell enzymes, inhibiting DNA synthesis . Additionally, terpineol’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Comparative Analysis of α-Terpineol with Structurally and Functionally Related Compounds

Antimicrobial Activity: α-Terpineol vs. Terpinen-4-ol

Both α-terpineol and terpinen-4-ol (a positional isomer) are major components of tea tree oil (TTO) and contribute to its antimicrobial properties. However, their efficacy varies by bacterial strain:

- Gram-positive bacteria : Against Staphylococcus aureus and MRSA, α-terpineol and terpinen-4-ol show similar minimum inhibitory concentrations (MICs) of 0.62–2.50% (v/v) .

- Gram-negative bacteria: α-Terpineol is more potent against Escherichia coli (MIC: 0.15–1.25%) compared to terpinen-4-ol (MIC: 0.31–2.50%). Both compounds are less effective against Pseudomonas aeruginosa (MICs: 1.25–2.5%) .

- Synergy : A 10:1 ratio of terpinen-4-ol:α-terpineol (Synterpicine™) mimics TTO’s antibacterial activity, suggesting complex interactions between compounds in natural mixtures .

Aromatic and Preservative Properties: α-Terpineol vs. Linalool

- α-Terpineol : Imparts lilac aromas and acts as a natural preservative in wines aged in pine casks. Its concentration correlates with aging time, reaching up to 23,248 μg/L in artisanal wines .

- Linalool: Contributes green, floral, and spicy notes in wines but is less stable during aging. Concentrations above 25–30 μg/L enhance sensory perception, but its levels decline over time compared to α-terpineol .

Actividad Biológica

Natural terpineol, primarily known as α-terpineol, is a monoterpene alcohol found in various essential oils. Its biological activities have garnered significant attention due to its potential therapeutic effects across a range of health conditions. This article provides a comprehensive overview of the biological activities associated with α-terpineol, supported by case studies, research findings, and data tables.

1. Antimicrobial Activity

α-Terpineol exhibits notable antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria.

Key Findings:

- A study demonstrated that the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of α-terpineol against Escherichia coli were both 0.78 μL/mL. The compound induced significant morphological changes in bacterial cells, such as cell wall rupture and cytoplasmic condensation, as observed through transmission electron microscopy (TEM) .

- Another study highlighted that α-terpineol can inhibit biofilm formation in Bacillus cereus, suggesting its utility in preventing bacterial colonization .

Table 1: Antimicrobial Efficacy of α-Terpineol

| Bacteria | MIC (μL/mL) | MBC (μL/mL) |

|---|---|---|

| Escherichia coli | 0.78 | 0.78 |

| Bacillus cereus | Not specified | Not specified |

2. Antioxidant Properties

α-Terpineol is recognized for its antioxidant capabilities, which may protect neuronal tissues from oxidative stress.

Research Insights:

- A study investigated the protective effects of α-terpineol on hippocampal neurons following cerebral ischemia in rats. The results indicated that α-terpineol administration significantly improved spatial memory and synaptic plasticity while reducing lipid peroxidation levels .

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of α-terpineol are noteworthy, particularly in pain management.

Case Study:

- In a murine model of hypernociception induced by carrageenan, α-terpineol demonstrated dose-dependent inhibition of pain responses at doses of 25, 50, and 100 mg/kg. It also reduced neutrophil influx in pleurisy models, indicating its potential as an anti-inflammatory agent .

4. Other Biological Activities

Beyond antimicrobial and antioxidant effects, α-terpineol exhibits a variety of additional biological activities:

- Anticancer Activity: Preliminary studies suggest that terpenes like α-terpineol may possess anticancer properties through mechanisms such as induction of apoptosis and inhibition of tumor growth .

- Cardiovascular Benefits: There is evidence to suggest that α-terpineol may help regulate blood pressure and improve cardiovascular health by enhancing nitric oxide synthesis .

5. Conclusion

Natural terpineol is a compound with diverse biological activities that hold promise for therapeutic applications in various fields including antimicrobial treatments, neuroprotection, pain management, and potentially cancer therapy. Ongoing research is necessary to further elucidate its mechanisms of action and to explore its full potential in clinical settings.

Q & A

Q. What ethical considerations apply when testing terpineol in human cell lines or animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.